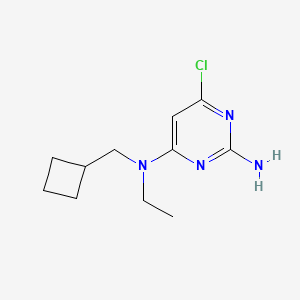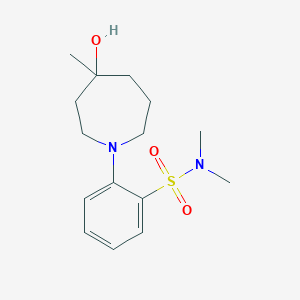![molecular formula C10H12N4O3 B6635092 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid](/img/structure/B6635092.png)
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid is not fully understood. However, it has been reported to interact with various targets, including enzymes, receptors, and ion channels. It is believed that this compound exerts its biological effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid has a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including proteases, kinases, and phosphatases. It has also been shown to modulate the activity of various receptors, including G protein-coupled receptors and ion channels. In addition, it has been reported to induce changes in gene expression, leading to alterations in cellular metabolism and proliferation.
実験室実験の利点と制限
One of the main advantages of using 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations of using this compound is its potential toxicity, which can affect the viability and function of cells and tissues.
将来の方向性
There are several future directions for the research on 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid. One of the areas of interest is the development of novel drug candidates based on this compound for the treatment of various diseases. Another area of interest is the synthesis of new materials with unique properties using this compound. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in biochemistry and biotechnology.
In conclusion, 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid is a chemical compound that has shown great potential for various applications in different fields. Its synthesis method is efficient, and it has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound and its applications in different fields.
合成法
The synthesis of 3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid involves the reaction of 3-(azidomethyl)-5-methylisoxazole with propargyl alcohol, followed by the addition of sodium hydroxide to form the desired product. This method has been reported to have a high yield and purity, making it a suitable approach for large-scale synthesis.
科学的研究の応用
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, it has been used for the synthesis of novel materials with unique properties. In biochemistry, it has been used as a tool to study protein-protein interactions and enzyme activity.
特性
IUPAC Name |
3-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-7-4-9(17-12-7)6-14-5-8(11-13-14)2-3-10(15)16/h4-5H,2-3,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPDHRMGWJVGOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2C=C(N=N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)






![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)

![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)
